molecular formula C14H14ClNO3S B10973954 3-chloro-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide

3-chloro-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide

Cat. No.: B10973954
M. Wt: 311.8 g/mol
InChI Key: CNPHEZCSICSTKQ-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-methoxyphenyl)-2-methyl-1-benzenesulfonamide is an organic compound with a complex structure that includes a chloro group, a methoxyphenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methoxyphenyl)-2-methyl-1-benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Sulfonation: The amino group is sulfonated to form the benzenesulfonamide moiety.

    Chlorination: Finally, the compound is chlorinated to introduce the chloro group.

Industrial Production Methods

In industrial settings, the production of 3-chloro-N-(2-methoxyphenyl)-2-methyl-1-benzenesulfonamide may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(2-methoxyphenyl)-2-methyl-1-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

3-Chloro-N-(2-methoxyphenyl)-2-methyl-1-benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methoxyphenyl)-2-methyl-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxyphenyl groups can enhance binding affinity and specificity, while the sulfonamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(2-methoxyphenyl)-2-methyl-1-benzenesulfonamide
  • N-(2-Methoxyphenyl)-2-methyl-1-benzenesulfonamide : Lacks the chloro group.
  • 3-Chloro-N-(2-hydroxyphenyl)-2-methyl-1-benzenesulfonamide : Has a hydroxy group instead of a methoxy group.

Uniqueness

3-Chloro-N-(2-methoxyphenyl)-2-methyl-1-benzenesulfonamide is unique due to the combination of its chloro, methoxyphenyl, and sulfonamide groups. This combination provides distinct chemical properties and potential biological activities that are not present in similar compounds.

Properties

Molecular Formula

C14H14ClNO3S

Molecular Weight

311.8 g/mol

IUPAC Name

3-chloro-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C14H14ClNO3S/c1-10-11(15)6-5-9-14(10)20(17,18)16-12-7-3-4-8-13(12)19-2/h3-9,16H,1-2H3

InChI Key

CNPHEZCSICSTKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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